Morazone
CAS No.: 6536-18-1
Cat. No.: VC0536037
Molecular Formula: C23H27N3O2
Molecular Weight: 377.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6536-18-1 |
|---|---|
| Molecular Formula | C23H27N3O2 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenylpyrazol-3-one |
| Standard InChI | InChI=1S/C23H27N3O2/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19/h4-13,18,22H,14-16H2,1-3H3 |
| Standard InChI Key | OOGNFQMTGRZRAB-UHFFFAOYSA-N |
| SMILES | CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4 |
| Canonical SMILES | CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Morazone’s core structure consists of a pyrazolone ring substituted with methyl groups and a morpholine moiety. The parent compound (CHNO) has a molecular weight of 377.48 g/mol, while its hydrochloride form (CHClNO_{2) increases to 413.94 g/mol due to the addition of a chlorine atom . X-ray crystallography confirms a planar pyrazolone ring fused to a morpholine group, which adopts a chair conformation .
Physical and Solubility Characteristics
| Property | Morazone (Base) | Morazone Hydrochloride |
|---|---|---|
| Melting Point | 149–150°C | 171–172°C (dec.) |
| Solubility in Water | Slightly soluble | Soluble |
| Solubility in Methanol | Freely soluble | Soluble |
| pKa | 5.95 (predicted) | N/A |
The hydrochloride form’s enhanced water solubility facilitates its use in injectable formulations . The base form exhibits lipophilicity (logP ≈ 3.45), enabling blood-brain barrier penetration, which may contribute to central nervous system effects .
Synthesis and Industrial Production
Synthetic Pathways
Morazone is synthesized via a multi-step process beginning with 1-phenyl-2,3-dimethyl-4-morpholinomethyl-5-pyrazolone. Key reactions include:
-
Morpholine Ring Formation: Condensation of 2-phenyl-3-methylmorpholine with 4-chloromethylantipyrine under alkaline conditions .
-
Hydrochloride Salt Preparation: Treatment of the free base with hydrochloric acid in methanol/acetone, yielding crystals with 95% purity .
Industrial production scales this process using continuous flow reactors to optimize yield (∼85%) and minimize byproducts .
Pharmacological Profile
Mechanism of Action
Morazone inhibits both COX-1 and COX-2 isoforms, reducing prostaglandin E (PGE) synthesis by >70% at 10 μM concentrations . This dual inhibition aligns with its anti-inflammatory and analgesic effects but increases gastrointestinal toxicity risks compared to selective COX-2 inhibitors .
Metabolism and Pharmacokinetics
-
Primary Metabolite: Phenmetrazine (CHNO), a stimulant accounting for 40–60% of urinary excretion .
-
Bioavailability: 90% oral absorption, with peak plasma concentrations achieved within 2 hours .
Comparative Analysis with NSAIDs
| Parameter | Morazone | Ibuprofen | Diclofenac |
|---|---|---|---|
| COX-1 Inhibition | Moderate | High | High |
| COX-2 Inhibition | Moderate | Low | High |
| Abuse Potential | Moderate | None | None |
| Plasma Half-Life | 6–8 hr | 2 hr | 1–2 hr |
Morazone’s unique abuse potential stems from phenmetrazine, a schedule II controlled substance in many jurisdictions .
Clinical Applications and Efficacy
Therapeutic Indications
-
Acute Pain: Reduces postoperative pain scores by 50% at 50 mg doses .
-
Rheumatoid Arthritis: Comparable to diclofenac in reducing joint swelling (35% improvement over placebo) .
-
Febrile Conditions: Lowers body temperature by 1.5°C within 3 hours .
Adverse Effects
-
Gastrointestinal: Incidence of ulcers (5%) mirrors non-selective NSAIDs .
-
Central Nervous System: Dizziness (15%) and agitation (8%) linked to phenmetrazine .
Recent Advances and Future Directions
Morpholine Derivatives in Drug Design
The morpholine ring enhances bioavailability and target affinity, as seen in kinase inhibitors like fostamatinib . Morazone’s scaffold could inspire novel COX-2-preferential inhibitors with reduced side effects .
Abuse Deterrence Strategies
Current research focuses on prodrug formulations that limit phenmetrazine release, potentially reviving Morazone’s therapeutic utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume